molecular formula C13H10N4O B2396463 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 327056-43-9

2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B2396463
CAS No.: 327056-43-9
M. Wt: 238.25
InChI Key: JKPMWUHRDUMXKK-UHFFFAOYSA-N
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Description

“2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline” is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The compound is a pale yellow powder with a melting point of 164–165°C .

Scientific Research Applications

Antitumor Activity

1,2,4-oxadiazole derivatives, including structural variants similar to 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline, have been investigated for their antitumor properties. Novel compounds, such as those structurally characterized in Maftei et al. (2016), were assessed for in vitro anti-cancer activity using a monolayer proliferation assay across 12 cell lines. One specific compound demonstrated significant potency with a mean IC50 value of 5.66 μM, indicating potential in the development of antitumor agents (Maftei et al., 2016).

Chemical Synthesis and Structural Analysis

The structural analysis and synthesis of 1,2,4-oxadiazole derivatives, including compounds related to this compound, were explored. For instance, Zhao et al. (2017) utilized 2-(pyridin-2-yl) aniline as a new, removable directing group for C-H amination mediated by cupric acetate. This method enabled effective amination of the β-C(sp2)-H bonds of benzamide derivatives, showcasing the compound's potential as a versatile intermediate in chemical synthesis (Zhao et al., 2017).

Photophysics and Electroluminescence Applications

Compounds structurally similar to this compound have been studied for their photophysical properties and potential in electroluminescence applications. Vezzu et al. (2010) investigated tetradentate bis-cyclometalated platinum complexes, showcasing their luminescent properties and potential application in organic light-emitting diodes (OLEDs). The study emphasized the molecular design's impact on the emission properties, offering insights into the development of efficient electroluminescent materials (Vezzu et al., 2010).

Luminescent Sensing Applications

Oxadiazole derivatives, including those structurally related to this compound, have shown potential as luminescent sensing materials. Ding et al. (2017) synthesized and characterized a series of coordination polymers with oxadiazole-pyridine ligands, revealing strong fluorescent emissions and sensitive luminescence sensing for specific ions in aqueous solutions. This research illustrates the compound's potential in the development of luminescent sensors and highlights the relationship between molecular structure and photophysical properties (Ding et al., 2017).

Properties

IUPAC Name

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPMWUHRDUMXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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